1-Butyne

Catalog No.
S587501
CAS No.
107-00-6
M.F
C4H6
M. Wt
54.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyne

CAS Number

107-00-6

Product Name

1-Butyne

IUPAC Name

but-1-yne

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

InChI

InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3

InChI Key

KDKYADYSIPSCCQ-UHFFFAOYSA-N

SMILES

CCC#C

Solubility

0.05 M

Canonical SMILES

CCC#C

Catalysis Research:

  • As a common terminal alkyne substrate, 1-butyne serves as a model compound in studying various catalytic reactions. These reactions involve the breaking and forming of chemical bonds, often with the help of catalysts that accelerate the process. Studying how 1-butyne reacts under different conditions helps researchers understand and develop new and efficient catalysts for various industrial and environmental applications [].
  • Specific examples include:
    • Alkyne metathesis: This reaction involves the rearrangement of carbon-carbon bonds in alkynes, leading to the formation of new carbon chains. 1-butyne is often used as a starting material to study and optimize alkyne metathesis reactions [].
    • Hydrogenation: This process involves adding hydrogen atoms to a molecule. 1-butyne can be used to study the selectivity and activity of different hydrogenation catalysts, which are crucial in the production of various chemicals and fuels [].
    • Condensation with formaldehyde: This reaction leads to the formation of valuable building blocks for organic synthesis. Researchers use 1-butyne to investigate the mechanisms and optimize the conditions for this type of condensation reaction [].

Materials Science:

  • 1-butyne can be used as a precursor for the synthesis of various functional materials. These materials can possess unique properties like electrical conductivity, luminescence, and self-assembly capabilities. By modifying 1-butyne with different functional groups, researchers can tailor the properties of the resulting materials for specific applications [].

Analytical Chemistry:

  • 1-butyne can be used as a reference standard in various analytical techniques like gas chromatography and infrared spectroscopy. Its characteristic properties allow researchers to identify and quantify other unknown compounds in mixtures [].

1-Butyne is an organic compound with the molecular formula C4H6C_4H_6 and is classified as a terminal alkyne. It has a linear structure represented as CH3CH2CCHCH_3CH_2C≡CH and is known for its distinct triple bond between the last two carbon atoms. This compound appears as a colorless gas at room temperature and is flammable. Its unique properties make it an important substrate in various

1-Butyne is a flammable gas (Danger GHS classification) and should be handled with appropriate safety precautions. It is a suspected eye irritant and may cause drowsiness or dizziness upon inhalation.

  • Signal word: Danger
  • Hazard statements: Extremely flammable gas (H220), Contains gas under pressure; may explode if heated (H280)
  • Precautionary statements: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. (P210) In case of fire: Use CO2 for extinction. (P377) Take off contaminated clothing and wash it before reuse. (P381) Store in a well-ventilated place. (P403)
Typical of terminal alkynes:

  • Alkyne Metathesis: This reaction involves the exchange of alkynyl groups between different alkynes, leading to the formation of new alkyne products.
  • Hydrogenation: 1-Butyne can undergo hydrogenation to yield butane, typically facilitated by catalysts such as palladium or platinum.
  • Condensation with Formaldehyde: This reaction can produce various alcohols and aldehydes depending on the reaction conditions .

The compound also engages in radical reactions, such as those involving the ethynyl radical (C2HC_2H), which can lead to complex product distributions under specific conditions .

1-Butyne can be synthesized through various methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from haloalkanes, such as 1-bromobutane.
  • Acetylene Hydrocarbonation: Reacting acetylene with butyllithium or other organometallic reagents can yield 1-butyne.
  • Alkylation of Acetylene: The alkylation of acetylene using butyl halides under basic conditions is another common synthesis route .

1-Butyne has several applications across various fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Fuel Component: Due to its combustibility, it can be used as a fuel or fuel additive.
  • Research Tool: In laboratories, it is often employed in studies related to catalysis and reaction mechanisms involving alkynes .

Research has explored the interactions of 1-butyne with various radicals and reactive species. For instance, studies have shown that reactions with radicals like C2HC_2H occur without an energy barrier, suggesting high reactivity under certain conditions. These interactions are crucial for understanding combustion processes and the formation of larger hydrocarbons from smaller ones .

1-Butyne shares structural similarities with other alkynes, particularly 2-butyne and propyne. Here’s a comparison highlighting its uniqueness:

CompoundFormulaStructureKey Features
1-ButyneC4H6C_4H_6CH3CH2CCHCH_3CH_2C≡CHTerminal alkyne; participates in unique reactions like hydrogenation.
2-ButyneC4H6C_4H_6CH3CCCH3CH_3C≡CCH_3Internal alkyne; less reactive than terminal alkynes.
PropyneC3H4C_3H_4CHCCH3CH≡CCH_3Shorter carbon chain; also a terminal alkyne but with different reactivity patterns.

1-Butyne's terminal position of the triple bond grants it distinct reactivity compared to its isomeric counterparts, making it particularly valuable in organic synthesis and catalysis .

Physical Description

Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket.
GasVapo

XLogP3

1.3

Boiling Point

8.0 °C

Melting Point

-125.7 °C

UNII

A6B47CPN6W

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 162 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 157 of 162 companies with hazard statement code(s):;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.41e+03 mmHg

Pictograms

Flammable

Flammable;Compressed Gas

Other CAS

107-00-6

Wikipedia

1-butyne

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Petroleum refineries
1-Butyne: ACTIVE

Dates

Modify: 2023-08-15

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